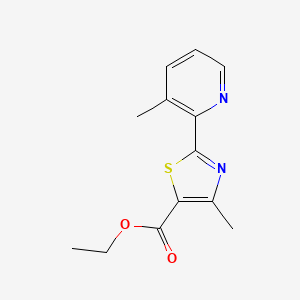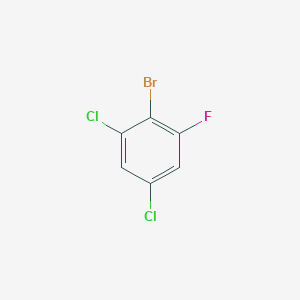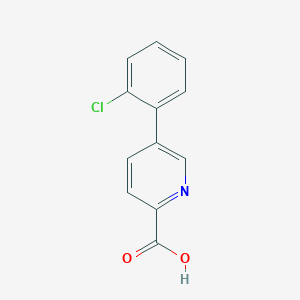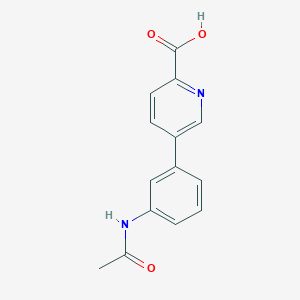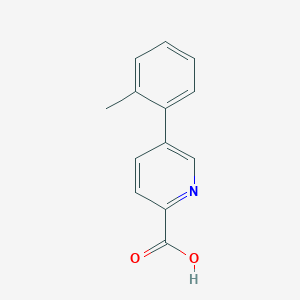
5-(4-Formylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Formylphenyl)picolinic acid, 95% is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.21 g/mol .
Molecular Structure Analysis
The molecular structure of 5-(4-Formylphenyl)picolinic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
5-(4-Formylphenyl)picolinic acid and its derivatives have been applied in the synthesis of coordination compounds and MOFs, exhibiting diverse structural types and functionalities. For instance, derivatives of picolinic acid were used as ligands in the hydrothermal assembly of coordination compounds involving Mn, Ni, Cu, and Zn. These compounds demonstrated various structural features and showed photocatalytic activity, particularly in the degradation of methylene blue, indicating their potential in environmental remediation (Gu et al., 2017). Moreover, coordination polymers based on similar ligands have been explored for their magnetic and luminescence properties, adding to the functional diversity of materials that can be synthesized from picolinic acid derivatives (Wang et al., 2020).
Optoelectronic Applications
Picolinic acid derivatives have also found application in the development of optoelectronic materials. For example, a picolinic acid derivative containing an 1,3,4-oxadiazole unit was synthesized and characterized for its use in polymer light-emitting devices. This derivative demonstrated improved optoelectronic properties, such as enhanced luminance efficiency and brightness, highlighting the potential of picolinic acid derivatives in advanced optoelectronic applications (Xiao et al., 2009).
Catalysis and Sensing
The photocatalytic and luminescence properties of compounds derived from picolinic acid suggest their utility in catalysis and as sensors. For instance, coordination polymers synthesized from picolinic acid derivatives were evaluated for their photocatalytic activity, showing potential in the degradation of organic pollutants. This indicates their applicability in environmental cleanup efforts (Gu et al., 2017). Additionally, the luminescence properties of certain Zn coordination polymers derived from picolinic acid highlight their potential as materials for sensing applications (Gu et al., 2017).
Antimicrobial and DNA Interaction Studies
Derivatives of picolinic acid have been characterized for their antimicrobial activities and interactions with DNA. These studies are crucial for understanding the biological applications of picolinic acid derivatives and exploring their potential in medical and pharmaceutical sciences (Tamer et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 5-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(4-Formylphenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This compound acts as an anti-infective and immunomodulator, primarily by inhibiting membrane fusion events during viral entry .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . It also interferes with cellular endocytosis, which is a critical process for the internalization of many substances, including viruses .
Result of Action
The action of 5-(4-Formylphenyl)picolinic acid results in the inhibition of viral replication and packaging, making it a broad-spectrum antiviral against enveloped viruses . It has been shown to restrict the entry of several viruses, including SARS-CoV-2 and influenza A virus, both in vitro and in vivo .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-(4-Formylphenyl)picolinic acid are not well-documented in the literature. It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
The cellular effects of 5-(4-Formylphenyl)picolinic acid are not well-studied. Picolinic acid, a related compound, has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Molecular Mechanism
The molecular mechanism of 5-(4-Formylphenyl)picolinic acid is not well-understood. Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Dosage Effects in Animal Models
The dosage effects of 5-(4-Formylphenyl)picolinic acid in animal models are not well-documented in the literature. Picolinic acid, a related compound, has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Metabolic Pathways
The metabolic pathways involving 5-(4-Formylphenyl)picolinic acid are not well-documented in the literature. A gene cluster responsible for the complete degradation of picolinic acid has been identified in Alcaligenes faecalis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-Formylphenyl)picolinic acid involves the reaction of 4-formylbenzoic acid with picolinic acid in the presence of a dehydrating agent.", "Starting Materials": [ "4-formylbenzoic acid", "picolinic acid", "dehydrating agent" ], "Reaction": [ "Mix 4-formylbenzoic acid and picolinic acid in a 1:1 molar ratio in a suitable solvent such as dichloromethane.", "Add a dehydrating agent such as thionyl chloride or phosphorus oxychloride to the reaction mixture.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then pour it into ice-cold water.", "Collect the resulting solid by filtration and wash it with water.", "Recrystallize the solid from a suitable solvent such as ethanol to obtain pure 5-(4-Formylphenyl)picolinic acid." ] } | |
CAS-Nummer |
566198-33-2 |
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
5-(2-acetylphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)10-6-7-13(14(17)18)15-8-10/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
JHOMRRPFGWVJAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)
